m-CRESOL, 6-(METHYLTHIO)-

Description

General Context of Alkylthiophenol Derivatives in Chemical Research

Alkylthiophenol derivatives, which include m-CRESOL (B1676322), 6-(METHYLTHIO)-, are a subgroup of substituted phenols where an alkylthio group (-SR) is attached to the phenolic ring. These compounds are subjects of study in several areas of chemical research. They are recognized for their role as intermediates in the synthesis of more complex molecules and as degradation products of certain commercial insecticides. jst.go.jpresearchgate.net For instance, research has shown that an alkylthio group substituted at the "para" position of a phenol (B47542) ring can play a crucial role in the binding abilities of these compounds to biological receptors. jst.go.jpresearchgate.net

Furthermore, derivatives of hydroxyalkylthiophenols have been investigated for their potential as multifunctional additives in lubricating oils, exhibiting antioxidant and anticorrosion properties. researchgate.net The synthesis of aminomethyl derivatives of 2-hydroxy-5-tert-alkylthiophenols has also been a subject of study. scirp.org The biological transformation of these compounds is another area of active research, with studies focusing on the oxidation of molecules like 3-methyl-4-(methylthio)phenol (B1676489) by microorganisms. uq.edu.au

Nomenclature and Structural Isomerism of m-CRESOL, 6-(METHYLTHIO)-

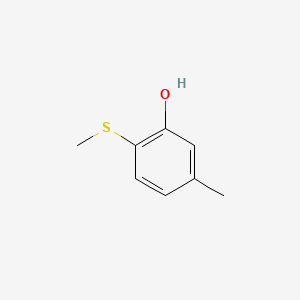

The systematic naming and understanding of the structural isomers of m-CRESOL, 6-(METHYLTHIO)- are fundamental to its study. The name "m-cresol" indicates a phenol ring with a methyl group at the meta-position (position 3). The "6-(methylthio)-" prefix specifies that a methylthio group (-SCH3) is attached to the 6th carbon of the cresol (B1669610) ring. However, due to numbering conventions, this compound is more commonly and accurately referred to by its IUPAC name, 3-Methyl-4-(methylthio)phenol . lookchem.comchembk.comsigmaaldrich.com

This nomenclature highlights the structural isomerism inherent to substituted phenols. Cresols themselves exist as three isomers: ortho-cresol (2-methylphenol), meta-cresol (3-methylphenol), and para-cresol (4-methylphenol), depending on the relative positions of the hydroxyl and methyl groups. wikipedia.orgvedantu.com The addition of a methylthio group further increases the number of possible isomers.

The precise arrangement of these functional groups on the phenol ring is critical as it dictates the compound's chemical reactivity and biological activity. For example, 3-Methyl-4-(methylthio)phenol is a known metabolite of the insecticide Fenamiphos. lookchem.com

Table 1: Chemical Identification of 3-Methyl-4-(methylthio)phenol

| Identifier | Value |

| CAS Number | 3120-74-9 |

| Molecular Formula | C8H10OS |

| Molecular Weight | 154.23 g/mol |

| Synonyms | 4-(Methylthio)-m-cresol, MTMC, 3-methyl-4-(methylsulfanyl)phenol |

Data sourced from lookchem.comchembk.comsigmaaldrich.comsigmaaldrich.com

Historical Development and Significance of Cresol Research

The study of cresols has a long history, dating back to their initial extraction from coal tar. wikipedia.orginchem.org Coal tar, a byproduct of coke production from coal, contains a mixture of phenol and isomeric cresols. wikipedia.org Historically, separating the cresol isomers—ortho, meta, and para—was a significant challenge. chemicalbook.com

Initially, cresols found widespread use as disinfectants. chemicalbook.comtaylorandfrancis.com Lysol™, for instance, was originally a 50% solution of mixed cresol isomers in a soap emulsion. chemicalbook.com Over time, the applications of cresols expanded significantly. They became important precursors and intermediates in the synthesis of a wide array of other chemicals, including plastics, pesticides, pharmaceuticals, and dyes. wikipedia.orgwikipedia.org For example, m-cresol is a precursor to the insecticide fenitrothion (B1672510) and is used in the synthesis of synthetic vitamin E. wikipedia.org

The development of new production methods beyond coal tar extraction, such as the cymene-cresol process, allowed for the targeted synthesis of specific cresol isomers to meet rising industrial demands. inchem.org The ongoing research into cresol derivatives, like m-CRESOL, 6-(METHYLTHIO)-, continues this trend of exploring the versatile chemistry of this class of compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

23385-54-8 |

|---|---|

Molecular Formula |

C8H10OS |

Molecular Weight |

154.23 g/mol |

IUPAC Name |

5-methyl-2-methylsulfanylphenol |

InChI |

InChI=1S/C8H10OS/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3 |

InChI Key |

ICXVIPDBYKKWPO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)SC)O |

Canonical SMILES |

CC1=CC(=C(C=C1)SC)O |

Appearance |

Solid powder |

Other CAS No. |

23385-54-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Cresol, 6-(methylthio)- |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of M Cresol, 6 Methylthio

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electron-donating nature of the hydroxyl, methyl, and methylthio groups makes the aromatic ring of m-Cresol (B1676322), 6-(methylthio)- highly susceptible to electrophilic aromatic substitution (EAS). The directing effects of these substituents are crucial in determining the position of substitution. The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it. Similarly, the methylthio group is also an ortho, para-director. The methyl group provides further activation.

In m-Cresol, 6-(methylthio)-, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The C6 position is already substituted with the methylthio group. The positions ortho and para to the methyl group are C2, C4, and C6. The positions ortho and para to the methylthio group are C5 and C- (relative to the SMe group). The synergistic activation from the hydroxyl and methyl groups primarily directs electrophiles to the C2 and C4 positions. The C2 position is sterically less hindered than the C4 position, which is flanked by the methyl and hydroxyl groups. Therefore, electrophilic substitution is expected to occur preferentially at the C2 and C4 positions.

For instance, in the chlorination of m-cresol, the presence of methylthioalkanes has been shown to influence the regioselectivity, favoring the formation of para-chlorinated products. This suggests that in m-Cresol, 6-(methylthio)-, electrophilic attack would likely be highly regioselective.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on m-Cresol, 6-(methylthio)-

| Position | Activating Groups | Directing Influence | Predicted Reactivity |

| C2 | -OH (ortho), -CH₃ (ortho) | Strongly activating | Highly favored |

| C4 | -OH (para), -CH₃ (ortho) | Strongly activating | Favored, but with potential steric hindrance |

| C5 | -SMe (ortho) | Moderately activating | Less favored than C2 and C4 |

Conversely, nucleophilic aromatic substitution (SNAr) on m-Cresol, 6-(methylthio)- is generally unfavorable. SNAr reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate, which are absent in this molecule. The electron-rich nature of the aromatic ring repels incoming nucleophiles.

Oxidation and Reduction Chemistry of Phenolic and Thioether Functionalities

The phenolic and thioether moieties in m-Cresol, 6-(methylthio)- are both susceptible to oxidation, but under different conditions, allowing for potential selectivity.

The methylthio group can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids, and potassium permanganate. The oxidation state of the sulfur atom significantly alters the electronic properties of the substituent, with the sulfoxide and sulfone groups being electron-withdrawing.

Table 2: Oxidation Products of the Methylthio Group

| Reactant | Oxidizing Agent | Product |

| m-Cresol, 6-(methylthio)- | Mild oxidant (e.g., H₂O₂) | m-Cresol, 6-(methylsulfinyl)- |

| m-Cresol, 6-(methylthio)- | Strong oxidant (e.g., KMnO₄) | m-Cresol, 6-(methylsulfonyl)- |

The phenolic hydroxyl group can also undergo oxidation, typically leading to the formation of quinone-type structures or polymeric materials through oxidative coupling. However, the presence of the electron-donating methyl and methylthio groups can influence the oxidation potential and the nature of the products formed. The oxidation of phenols is often carried out using stronger oxidizing agents like Fremy's salt or chromic acid. Selective oxidation of either the thioether or the phenol (B47542) would depend on the choice of oxidant and reaction conditions. For instance, a catalytic amount of a transition metal complex in the presence of a co-oxidant could potentially achieve selective oxidation.

Reduction of the phenolic hydroxyl group is a difficult process and typically requires harsh conditions, such as high-pressure hydrogenation. The thioether group is generally stable to reduction. However, the sulfoxide and sulfone derivatives can be reduced back to the thioether using appropriate reducing agents.

Cleavage and Rearrangement Reactions of the Methylthio Group

The methylthio group in m-Cresol, 6-(methylthio)-, particularly after oxidation to the sulfoxide, can participate in rearrangement reactions. The most notable of these is the Pummerer rearrangement. This reaction occurs when an α-acyl sulfoxide is treated with an acid catalyst, leading to the formation of an α-acyloxy thioether. In the context of m-Cresol, 6-(methylsulfinyl)-, a Pummerer-type rearrangement could potentially be induced under acidic conditions, leading to a rearranged product.

Cleavage of the C-S bond in the methylthio group can be achieved under certain reductive conditions, such as with Raney nickel, which would lead to the formation of m-cresol. Cleavage of aryl methyl ethers, a related transformation, can be accomplished using various reagents, including strong acids and thiols. Similar methodologies might be applicable for the cleavage of the methylthio group in m-Cresol, 6-(methylthio)-.

Reaction Kinetics and Thermodynamic Profiles

The electrophilic substitution reactions on the activated aromatic ring are expected to be kinetically facile, with relatively low activation energies. The rate of reaction will be influenced by the nature of the electrophile and the reaction conditions. For instance, nitration is typically a fast reaction, while sulfonation is often reversible.

Kinetic studies on related methylthiopurines reacting with methoxide (B1231860) ions have shown that the position of the methylthio group significantly influences the reaction rate. This highlights the importance of the substituent's location in determining reactivity, a principle that applies

Advanced Analytical Methodologies for the Detection and Characterization of M Cresol, 6 Methylthio

Chromatographic Techniques

Chromatography is a cornerstone of separation science, indispensable for isolating and quantifying components within a mixture. For a compound like m-CRESOL (B1676322), 6-(METHYLTHIO)-, both gas and liquid chromatography would be primary choices for analysis.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., Flame Ionization Detection (FID), Mass Spectrometry (MS))

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the phenolic structure of m-CRESOL, 6-(METHYLTHIO)-, it is expected to be amenable to GC analysis, potentially after a derivatization step to increase its volatility and improve peak shape.

Gas Chromatography-Flame Ionization Detection (GC-FID): This method would be suitable for the quantification of m-CRESOL, 6-(METHYLTHIO)-. The FID detector offers high sensitivity towards organic compounds. A typical method would involve optimizing parameters such as the type of capillary column (a mid-polarity phase would likely be effective), oven temperature program, and carrier gas flow rate to achieve good separation from isomers and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This combination is the gold standard for the identification of unknown compounds. GC-MS would provide not only the retention time for m-CRESOL, 6-(METHYLTHIO)- but also its mass spectrum. The fragmentation pattern obtained from electron ionization (EI) would be crucial for confirming the molecular structure and for distinguishing it from isomeric compounds.

Despite the suitability of these techniques, specific operational parameters and validated methods for m-CRESOL, 6-(METHYLTHIO)- are not documented in the available scientific literature.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., Ultraviolet (UV), Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.

HPLC with UV Detection: As a phenolic compound, m-CRESOL, 6-(METHYLTHIO)- is expected to possess a chromophore that absorbs light in the ultraviolet (UV) region. Reversed-phase HPLC using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be a standard approach. A UV detector would allow for the quantification of the compound based on its absorbance at a specific wavelength.

HPLC with Fluorescence Detection: While not all phenolic compounds are naturally fluorescent, the possibility of using a fluorescence detector would depend on the specific spectroscopic properties of m-CRESOL, 6-(METHYLTHIO)-. If fluorescent, this detection mode could offer higher sensitivity and selectivity than UV detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique would be invaluable for the analysis of m-CRESOL, 6-(METHYLTHIO)-. It provides separation, accurate mass measurement, and structural information. Electrospray ionization (ESI) would be a likely ionization source.

Detailed HPLC methods, including specific column choices, mobile phase compositions, and detector settings for the dedicated analysis of m-CRESOL, 6-(METHYLTHIO)-, are not described in the reviewed literature.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for qualitative analysis, reaction monitoring, and purity assessment. A suitable stationary phase (such as silica (B1680970) gel) and mobile phase would be selected to achieve separation. The resulting spots could be visualized under UV light or by using a staining reagent. While TLC is a fundamental technique applicable to a wide array of organic compounds, specific TLC systems developed for m-CRESOL, 6-(METHYLTHIO)- have not been reported.

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the structure and assessing the purity of chemical compounds.

UV-Visible Spectrophotometry for Purity Assessment and Impurity Detection

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound. The UV spectrum of m-CRESOL, 6-(METHYLTHIO)- in a suitable solvent would show characteristic absorption maxima (λmax). This technique can be used for quantitative analysis according to the Beer-Lambert law and for assessing purity, as the presence of impurities can alter the shape of the absorption spectrum. However, specific UV-Visible spectral data and applications for the purity assessment of m-CRESOL, 6-(METHYLTHIO)- are not available in the public domain.

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass of m-CRESOL, 6-(METHYLTHIO)-, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum would help to confirm the connectivity of the atoms within the molecule. While the principles of mass spectrometry are well-established, detailed mass spectral data and fragmentation pathways specifically for m-CRESOL, 6-(METHYLTHIO)- are not readily found in scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, making it exceptionally well-suited for distinguishing between isomers. Isomers, such as the various substituted cresols, possess the same molecular formula but differ in the arrangement of their atoms. These subtle structural differences lead to distinct NMR spectra.

For m-cresol, 6-(methylthio)-, ¹H NMR and ¹³C NMR spectroscopy are primary tools for its characterization. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the signals in an NMR spectrum are unique to the specific electronic environment of each nucleus within the molecule.

In the case of differentiating m-cresol, 6-(methylthio)- from other isomers, such as those with the methylthio group at different positions on the cresol (B1669610) ring, the aromatic region of the ¹H NMR spectrum (typically δ 6.0-8.0 ppm) is particularly informative. The substitution pattern on the benzene (B151609) ring dictates the number of distinct aromatic protons and their coupling patterns. For example, the relative positions of the hydroxyl, methyl, and methylthio groups will result in a unique set of signals for each isomer.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further elucidate the structure. COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shifts for Methylthiocresol Isomers

| Isomer | Aromatic Protons (ppm) | Methyl Protons (ppm) | Methylthio Protons (ppm) | Hydroxyl Proton (ppm) |

| m-Cresol, 2-(methylthio)- | 6.8 - 7.2 | ~2.3 | ~2.4 | 4.5 - 5.5 |

| m-Cresol, 4-(methylthio)- | 6.7 - 7.1 | ~2.3 | ~2.4 | 4.5 - 5.5 |

| m-Cresol, 6-(methylthio)- | 6.9 - 7.3 | ~2.3 | ~2.4 | 4.5 - 5.5 |

| o-Cresol (B1677501), 4-(methylthio)- | 6.6 - 7.0 | ~2.2 | ~2.4 | 4.5 - 5.5 |

| p-Cresol (B1678582), 2-(methylthio)- | 6.8 - 7.2 | ~2.3 | ~2.4 | 4.5 - 5.5 |

Note: These are estimated values for illustrative purposes. Actual chemical shifts can vary based on solvent and other experimental conditions.

Development of Specialized Detection and Quantification Protocols in Environmental Matrices

Detecting and quantifying m-cresol, 6-(methylthio)- and related compounds in environmental matrices like water, soil, and air presents a significant challenge due to the complexity of these samples and the typically low concentrations of the target analytes. Biodegradation is the primary mechanism for the rapid breakdown of cresols in soil and water. However, they can persist in certain conditions, such as in some sediments and groundwater.

Standard methods for the analysis of phenols and cresols in environmental samples often involve gas chromatography (GC) and high-performance liquid chromatography (HPLC). The US Environmental Protection Agency (EPA) has established methods, such as Method 625.1 and Method 8270D, for the determination of semivolatile organic compounds, including cresols, in various matrices using GC coupled with mass spectrometry (GC/MS).

The development of specialized protocols for thiolated cresols would likely involve the following key steps:

Sample Preparation: This is a critical step to extract the analyte from the matrix and remove interfering substances. For water samples, techniques like liquid-liquid extraction or solid-phase extraction (SPE) are common. For soil and sediment, methods like ultrasonic extraction with a suitable solvent are employed.

Chromatographic Separation: A GC or HPLC system is used to separate the target analyte from other compounds in the extract. The choice of column is crucial for achieving good resolution between isomers.

Detection and Quantification: Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity. By monitoring for the specific mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions of m-cresol, 6-(methylthio)-, it is possible to achieve low detection limits and confident identification.

The table below summarizes common analytical methods used for cresol detection in environmental samples, which would be adapted for m-cresol, 6-(methylthio)-.

Interactive Data Table: Analytical Methods for Cresol Detection in Environmental Matrices

| Analytical Method | Sample Matrix | Typical Detection Limit | Reference |

| GC/MS | Water, Soil, Leachate | 0.026 µg/L (for o-cresol in drinking water) | |

| HPLC/UV | Air, Water | 0.3 ppt (B1677978) (for air), 0.9-2.6 mg/L (for water) | |

| GC-FID | Air | Not specified |

Note: Detection limits are highly matrix-dependent and can vary significantly.

Research into the degradation of related compounds, such as the pesticide methiocarb, which contains a similar 4-(methylthio)phenyl moiety, provides insights into potential analytical strategies. Analysis of its metabolites, which can include related phenolic structures, often requires derivatization to improve chromatographic behavior and detection sensitivity.

Chemometric Approaches for Quality Control and Impurity Profiling

In an industrial setting, ensuring the purity and consistent quality of chemical products like m-cresol, 6-(methylthio)- is paramount. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools for this purpose. Soft Independent Modeling of Class Analogy (SIMCA) is a supervised classification method particularly useful for quality control and impurity profiling.

SIMCA works by building a principal component analysis (PCA) model for a class of "normal" or "pure" samples. This model defines a region in multidimensional space that represents acceptable product variation. When a new batch is analyzed, its data (e.g., from a spectroscopic or chromatographic analysis) is projected into this model space. The distance of the new sample from the model is then calculated. If the sample falls within the defined boundaries, it is classified as belonging to the class (i.e., it meets quality standards). If it falls outside, it is flagged as an outlier, potentially indicating contamination or an incorrect isomeric composition.

The application of SIMCA for m-cresol, 6-(methylthio)- would involve:

Data Acquisition: A set of reference samples, confirmed to be pure m-cresol, 6-(methylthio)- by a primary technique like NMR, would be analyzed using a rapid, high-throughput method such as UV-Vis spectroscopy, infrared (IR) spectroscopy, or rapid GC.

Model Building: The collected data from the reference samples would be used to construct a SIMCA model.

Validation and Implementation: The model's ability to correctly classify known pure and impure samples would be validated. Once validated, the model can be used for routine quality control of new production batches.

SIMCA has been successfully applied for detecting impurities in related compounds like m-cresol purple, demonstrating its sensitivity in identifying even small variations that could affect product performance. This approach is more reliable than some other discriminant analysis techniques for authentication problems. Chemometric methods are also increasingly used in analyzing flavor profiles and for the quality control of various products, highlighting their versatility.

Future Research Directions and Sustainable Chemistry Prospects for M Cresol, 6 Methylthio

Development of Greener and More Efficient Synthetic Methodologies

Current synthesis methods for 3-Methyl-4-(methylthio)phenol (B1676489) involve the reaction of m-cresol (B1676322) with reagents like dimethyl disulfide, often using strong acids such as sulfuric acid. These conventional methods raise environmental and efficiency concerns typical of traditional chemical synthesis.

Future research should focus on developing greener alternatives. This could include:

Catalyst Development: Investigating solid acid catalysts or enzyme-based catalysts to replace corrosive and difficult-to-recycle mineral acids.

Alternative Reagents: Exploring less hazardous methylthio-group donors.

Process Optimization: Implementing solvent-free reaction conditions or using greener solvents to minimize waste. researchgate.net

Electrochemical Synthesis: Exploring electrochemical methods, which can offer a sustainable pathway for producing various organosulfur compounds by leveraging renewable energy. researchgate.net

Enhancement of Sustainable Bioproduction Systems and Metabolic Engineering Strategies

There is currently no established bioproduction pathway for m-CRESOL, 6-(METHYLTHIO)-. The biosynthesis of organosulfur compounds is a complex process observed in organisms like those in the Allium genus (e.g., garlic). researchgate.netwikipedia.org Future research could explore the feasibility of engineering microbial chassis for its production.

Key research directions would involve:

Pathway Discovery: Identifying or designing enzymatic pathways capable of methylthiolating a cresol (B1669610) backbone. This would be a significant undertaking as it involves introducing a sulfur-containing functional group, a common challenge in metabolic engineering.

Host Selection: Screening and engineering robust microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, that can tolerate both the precursor (m-cresol) and the final product.

Enzyme Engineering: Discovering and optimizing enzymes, such as methyltransferases, that can perform the specific C-S bond formation required.

Design of Advanced Remediation Technologies for Environmental Contamination

As a component of pesticides, m-CRESOL, 6-(METHYLTHIO)- may pose an environmental contamination risk. However, specific remediation technologies for this compound have not been documented. Research in this area would draw from established methods for remediating other phenolic and organosulfur compounds. nih.govnih.govfrontiersin.orgasm.org

Future research avenues include:

Bioremediation: Isolating and characterizing microorganisms capable of degrading m-CRESOL, 6-(METHYLTHIO)-. Bacteria from contaminated sites that are known to degrade phenols could be a starting point for such investigations. nih.govasm.org

Advanced Oxidation Processes (AOPs): Evaluating the effectiveness of AOPs, such as ozonation or Fenton reactions, to break down the compound into less toxic substances.

Phytoremediation: Assessing the potential of certain plant species to absorb and metabolize the compound from contaminated soil and water, a strategy explored for other phenolic pollutants. nih.gov

Exploration of Novel Industrial Applications Beyond Current Scope (excluding prohibited categories)

The primary documented application of m-CRESOL, 6-(METHYLTHIO)- is as a precursor in pesticide manufacturing. The unique structure of the molecule, combining a phenolic hydroxyl group with a methylthio ether, suggests potential for other applications.

Potential areas for exploration include:

Polymer Chemistry: Use as a monomer or additive to create specialty polymers with specific properties like thermal stability or refractive index modification.

Antioxidants: The phenolic structure is a common feature in antioxidants; the effect of the methylthio group on this property could be investigated.

Pharmaceutical Intermediates: The compound could serve as a building block for more complex pharmaceutical molecules, a common role for organosulfur compounds. jmchemsci.com

Integration of Multi-omics Approaches and Systems Biology for Comprehensive Understanding

Multi-omics and systems biology have not been applied to study m-CRESOL, 6-(METHYLTHIO)-. These powerful approaches are typically used to understand the biological effects of a compound or to guide metabolic engineering efforts. researchgate.netnih.gov Should this compound become a focus of biological research, these tools would be invaluable.

Future research could involve:

Toxicogenomics: Using transcriptomics, proteomics, and metabolomics to understand the toxic effects and mechanisms of the compound on model organisms or environmental species.

Guiding Bioproduction: Applying multi-omics to identify metabolic bottlenecks and optimize pathways in engineered microorganisms for its potential biosynthesis.

Environmental Impact Analysis: Studying the metabolic response of soil and aquatic microbiomes upon exposure to the compound to better understand its environmental fate and impact.

Refinement of Computational Models for Predicting Complex Chemical Behavior and Environmental Impact

Computational modeling for this specific compound is not described in the literature. General computational chemistry methods are widely used to predict the properties and behavior of molecules, including cresol derivatives. researchgate.netresearchgate.net

Future directions in this area would include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to accurately predict molecular properties, reactivity, and spectral data.

Molecular Dynamics (MD) Simulations: Simulating the interaction of m-CRESOL, 6-(METHYLTHIO)- with biological molecules (e.g., enzymes) or environmental matrices (e.g., soil organic matter) to predict its fate and transport.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing models to predict the toxicity and environmental impact of this and related compounds based on their chemical structure, which could help in risk assessment.

Q & A

Q. Q1. What are the standard protocols for synthesizing 6-(methylthio)-m-cresol, and how can purity be verified?

Methodological Answer: Synthesis typically involves thiolation of m-cresol derivatives using methylthio reagents under controlled conditions (e.g., nucleophilic substitution or catalytic thiolation). Key steps include:

- Reagent Selection : Use methyl disulfide or methanethiol in the presence of catalysts like Lewis acids (e.g., AlCl₃) .

- Purification : Column chromatography or recrystallization to isolate the product.

- Purity Validation :

- Chromatography : HPLC or GC-MS with retention time comparison to standards .

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and absence of byproducts (e.g., unreacted m-cresol) .

- Reference Standards : Cross-check spectral data with published libraries or synthesize internal standards for calibration .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing 6-(methylthio)-m-cresol, and how should conflicting spectral data be resolved?

Methodological Answer:

- Primary Techniques :

- NMR : ¹H NMR for methylthio (-SCH₃) proton signals (δ ~2.1–2.3 ppm) and aromatic proton splitting patterns .

- FT-IR : Confirm S-CH₃ stretch (~2550 cm⁻¹) and phenolic -OH (broad ~3200 cm⁻¹) .

- Addressing Contradictions :

- Comparative Analysis : Replicate experiments under identical conditions (solvent, temperature) to rule out environmental effects .

- Supplementary Methods : Use high-resolution MS to resolve molecular ion ambiguities or X-ray crystallography for structural confirmation .

Advanced Research Questions

Q. Q3. How can researchers design experiments to investigate the reactivity of 6-(methylthio)-m-cresol in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

- Experimental Design :

- Variable Control : Compare reaction rates with m-cresol and other substituted cresols under identical EAS conditions (e.g., nitration, sulfonation) .

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or trapping agents to identify intermediates .

- Data Interpretation :

Q. Q4. What strategies resolve contradictions in reported biological activity data for 6-(methylthio)-m-cresol across studies?

Methodological Answer:

- Systematic Review : Conduct a meta-analysis using PRISMA guidelines to identify biases (e.g., cell line variability, dosage inconsistencies) .

- Experimental Replication :

- Standardized Assays : Use validated cytotoxicity protocols (e.g., MTT assay) with positive/negative controls .

- Confounding Factors : Control for solvent effects (DMSO vs. aqueous) and metabolic interference .

- Data Harmonization : Apply multivariate regression to isolate structure-activity relationships (SAR) from noisy datasets .

Q. Q5. How can researchers validate analytical methods for quantifying trace 6-(methylthio)-m-cresol in environmental samples?

Methodological Answer:

- Method Development :

- Extraction Optimization : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for recovery >90% .

- Detection Limits : Establish LOD (Limit of Detection) and LOQ (Limit of Quantitation) via calibration curves (R² ≥0.99) .

- Cross-Validation :

Methodological and Ethical Considerations

Q. Q6. What computational approaches are recommended for studying the environmental degradation pathways of 6-(methylthio)-m-cresol?

Methodological Answer:

- In Silico Tools :

- Data Integration : Cross-reference computational predictions with experimental LC-MS/MS data on degradation products .

Q. Q7. How should researchers address ethical challenges in handling 6-(methylthio)-m-cresol due to its potential toxicity?

Methodological Answer:

- Risk Mitigation :

- Ethical Frameworks : Follow institutional review board (IRB) guidelines for in vivo studies and transparently report adverse effects in publications .

Tables for Key Parameters

| Parameter | Recommended Method | Reference |

|---|---|---|

| Purity Validation | HPLC (C18 column, MeOH:H₂O 70:30) | |

| LOD/LOQ Determination | Calibration curve (0.1–10 ppm) | |

| Degradation Half-Life (t₁/₂) | QSAR modeling + LC-MS/MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.